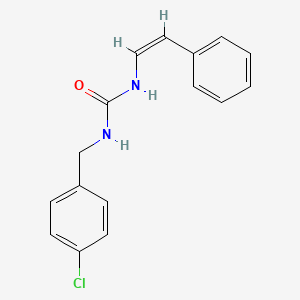
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea is a novel organic compound that has generated interest due to its unique chemical structure and potential applications. The compound combines a phenyl group substituted with a methylthio moiety, a morpholino group, a pyrrolidinyl group, and a triazinyl group, connected through a urea linkage. Such intricate connectivity suggests versatile reactivity and promising functionality in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea generally involves multi-step organic reactions. The process begins with the formation of intermediates such as 3-(Methylthio)aniline and 4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazine. These intermediates are then coupled through urea linkage under controlled conditions.
Industrial Production Methods: For large-scale production, the synthesis can be optimized by using catalysts and improved reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis might be employed to streamline the process, ensuring consistent quality and efficiency.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazinyl ring can be reduced under hydrogenation conditions.
Substitution: Various substituents can be introduced through nucleophilic aromatic substitution, especially on the triazinyl ring.
Hydrolysis: The urea linkage is susceptible to hydrolysis under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for the methylthio group.
Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents.
Hydrolysis: Strong acids (HCl) or bases (NaOH).
Major Products Formed:
Sulfoxides/Sulfones: From oxidation of the methylthio group.
Reduced Triazine: From hydrogenation of the triazinyl ring.
Substituted Triazines: Various functionalized triazines from substitution reactions.
Decomposed products: From hydrolysis of the urea linkage.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can act as a building block for more complex molecules, potentially serving as a ligand in coordination chemistry or as a precursor for polymers.
Biology: Due to its unique structure, it may exhibit bioactivity, making it a candidate for pharmaceutical research, particularly in the development of new drugs with specific molecular targets.
Medicine: Its potential bioactivity suggests applications in drug discovery, including as a potential inhibitor for specific enzymes or receptors.
Industry: In materials science, the compound could contribute to the development of new materials with specialized properties, such as enhanced stability or reactivity.
Wirkmechanismus
The compound’s mechanism of action would depend on its application. For instance, in a pharmaceutical context, it might interact with specific proteins or enzymes, altering their activity by binding to active sites or allosteric sites. The detailed mechanism would require experimental validation, often involving binding studies and molecular docking simulations.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Methylthio)phenyl)-3-(1,3,5-triazin-2-yl)urea: Lacks the morpholino and pyrrolidinyl groups.
1-(3-(Methylthio)phenyl)-3-(4-morpholino-1,3,5-triazin-2-yl)urea: Similar but without the pyrrolidinyl substitution.
1-(3-(Methylthio)phenyl)-3-((4-morpholino-6-methyl-1,3,5-triazin-2-yl)methyl)urea: Similar but with a methyl group instead of pyrrolidinyl.
Uniqueness: The presence of both morpholino and pyrrolidinyl groups in the triazinyl ring, combined with the methylthio-phenyl group, gives the compound unique steric and electronic properties. This combination could result in specific and potent interactions in various chemical or biological contexts, distinguishing it from other similar compounds.
That's quite a compound you've got there! Anything you'd like to delve into more deeply?
Eigenschaften
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7O2S/c1-30-16-6-4-5-15(13-16)22-20(28)21-14-17-23-18(26-7-2-3-8-26)25-19(24-17)27-9-11-29-12-10-27/h4-6,13H,2-3,7-12,14H2,1H3,(H2,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCZNCJAWTUTGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-6-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]-3,4-dihydropyrimidin-4-one](/img/structure/B2824146.png)

![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)-4-phenoxybenzenesulfonamide](/img/structure/B2824150.png)
![2-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2824151.png)





![N-{[1-(4-methoxybenzoyl)piperidin-4-yl]methyl}-N-methyl-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2824160.png)
![N-(4-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2824161.png)

